molecular formula C28H35NO11 B563441 N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 90754-58-8

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B563441
CAS No.: 90754-58-8
M. Wt: 561.584
InChI Key: QXRLFXLKFXJEJD-ONYJJJNVSA-N
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Description

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex pyranodioxin derivative featuring:

  • Phenylmethoxy group: Enhances lipophilicity and aromatic stability.
  • Acetamide moiety: Common in bioactive molecules, influencing solubility and intermolecular interactions.

This compound is likely utilized in glycosidase inhibition studies or as a synthetic intermediate for carbohydrate-based pharmaceuticals .

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO11/c1-15(31)29-20-25(40-28-23(34)22(33)21(32)18(12-30)37-28)24-19(14-36-26(39-24)17-10-6-3-7-11-17)38-27(20)35-13-16-8-4-2-5-9-16/h2-11,18-28,30,32-34H,12-14H2,1H3,(H,29,31)/t18-,19-,20-,21+,22+,23-,24+,25-,26?,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLFXLKFXJEJD-ONYJJJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724581
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90754-58-8
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-4,6-O-(phenylmethylene)-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90754-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using benzylidene groups.

    Glycosylation: The protected monosaccharides undergo glycosylation to form the disaccharide linkage.

    Deprotection: The benzylidene groups are removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactors are used to carry out the protection, glycosylation, and deprotection steps.

    Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different protective or functional groups.

Scientific Research Applications

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several scientific research applications:

    Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cell-cell recognition and signaling.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Used in the production of glycosylated products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It binds to lectins and other carbohydrate-binding proteins.

    Pathways Involved: It participates in glycosylation pathways and can modulate immune responses by interacting with glycan receptors.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key differences in substituents, molecular weight, and applications among the target compound and analogs:

Compound/CAS No Substituents Molecular Formula Molecular Weight Key Applications/Properties
Target Compound Phenylmethoxy, glucose moiety C29H33NO10 ~555.57 Research intermediate; potential glycosidase inhibitor due to glucose mimicry
59868-86-9 4-Methoxyphenyl, 4-nitrophenoxy C22H24N2O9 460.43 Synthetic intermediate; nitro group enhances reactivity in substitution reactions
23819-31-0 Methoxy, benzylidene C17H21NO6 335.35 Organic synthesis (e.g., protected carbohydrate intermediates)
29776-43-0 Dihydroxy, phenyl C15H19NO6 309.31 Polar derivative; used in solubility studies or as a hydrolysis product

Pharmacological and Physicochemical Properties

  • Hydrophilicity : The glucose substituent in the target compound increases water solubility compared to nitro (59868-86-9) or benzylidene (23819-31-0) analogs.
  • Stability : Electron-withdrawing groups (e.g., nitro in 59868-86-9) reduce electron density, slowing oxidation but increasing susceptibility to nucleophilic attack.
  • Bioactivity : The target’s glucose moiety may mimic natural substrates in enzymatic assays, whereas benzothiazole derivatives () exhibit sp³-hybridized systems for conformational rigidity .

Biological Activity

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound with potential biological activities. Its intricate structure suggests possible interactions with various biological pathways. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C29H31NOC_{29}H_{31}NO and features multiple functional groups that contribute to its biological properties. The presence of hydroxymethyl and phenylmethoxy groups indicates potential for diverse interactions in biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure may contribute to free radical scavenging abilities. For instance:

CompoundIC50 (µM)Reference
Similar Phenolic Compound25
N-acetylcysteine (Control)20

Anticancer Potential

Studies have explored the anticancer potential of structurally related compounds. The compound's ability to inhibit cell proliferation in various cancer cell lines has been investigated:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest at G1 phase

These findings suggest that the compound may exert cytotoxic effects on cancer cells through apoptosis and cell cycle modulation.

Antimicrobial Activity

The antimicrobial properties of similar hexahydropyrano compounds have been documented. The compound's structural features may enhance its interaction with microbial membranes:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the biological activities of related compounds. For example:

  • Study on Antioxidant Properties : A study demonstrated that a related hexahydropyrano compound showed a significant reduction in oxidative stress markers in vitro.
  • Clinical Trials for Anticancer Activity : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer.

The mechanisms underlying the biological activities of N-[(4aR,6S,7R,8R,8aR)-... are likely multifaceted:

  • Free Radical Scavenging : The phenolic components may donate electrons to free radicals.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

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